6-Bromo-3,4-difluoro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-difluoro-2-methoxyaniline is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of aniline, featuring bromine, fluorine, and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-difluoro-2-methoxyaniline typically involves the bromination and fluorination of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-difluoro-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Bromo-3,4-difluoro-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-difluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the methoxy group.
3,4-Difluoro-2-methoxyaniline: Similar but without the bromine atom.
4-Bromo-2-methoxyaniline: Lacks the fluorine atoms.
Uniqueness
6-Bromo-3,4-difluoro-2-methoxyaniline is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6BrF2NO |
---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
6-bromo-3,4-difluoro-2-methoxyaniline |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-7-5(10)4(9)2-3(8)6(7)11/h2H,11H2,1H3 |
InChI Key |
GWZYURYETFYRKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1N)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.